Maackiaflavanone

Description

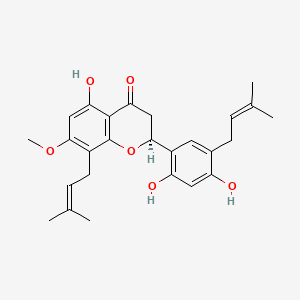

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-[2,4-dihydroxy-5-(3-methylbut-2-enyl)phenyl]-5-hydroxy-7-methoxy-8-(3-methylbut-2-enyl)-2,3-dihydrochromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H30O6/c1-14(2)6-8-16-10-18(20(28)11-19(16)27)24-13-22(30)25-21(29)12-23(31-5)17(26(25)32-24)9-7-15(3)4/h6-7,10-12,24,27-29H,8-9,13H2,1-5H3/t24-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVNXMSLAHMVXOH-DEOSSOPVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC1=CC(=C(C=C1O)O)C2CC(=O)C3=C(O2)C(=C(C=C3O)OC)CC=C(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CCC1=CC(=C(C=C1O)O)[C@@H]2CC(=O)C3=C(O2)C(=C(C=C3O)OC)CC=C(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H30O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

438.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Occurrence and Natural Distribution of Maackiaflavanone

Botanical Sources and Plant Families

Maackiaflavanone is a naturally occurring prenylated flavonoid found within specific species of the plant kingdom. medchemexpress.com Botanical investigations have pinpointed its primary origins to plants belonging to the genus Maackia, which is part of the legume family, Fabaceae. wikipedia.orgplantiary.comkew.org This family is notable for its diverse range of flowering plants.

The principal botanical source of this compound is Maackia amurensis, commonly known as the Amur maackia. evitachem.comwikipedia.org This deciduous tree is native to East Asia and has been the focus of phytochemical research that led to the discovery and isolation of this compound. plantiary.comevitachem.com Scientific studies have identified several forms of this compound, including this compound A and this compound B, from this plant species. jst.go.jpnih.govcapes.gov.br

Detailed phytochemical analyses of Maackia amurensis have revealed the presence of this compound in various parts of the plant. The compound, along with other flavonoids, has been successfully isolated from the stem bark. jst.go.jpnih.govcapes.gov.br Additionally, research has identified related polyphenolic compounds in the root bark and the heartwood of the tree. jst.go.jpmdpi.comresearchgate.net

Maackia amurensis as a Primary Source

Biosynthetically Related Prenylated Flavonoids in Nature

This compound belongs to the larger class of prenylated flavonoids. medchemexpress.com These compounds are characterized by the addition of one or more prenyl groups to a basic flavonoid skeleton. nih.gov This prenylation process increases the lipophilicity of the flavonoid molecule, which can influence its interaction with biological membranes. researchgate.netmdpi.com

The biosynthesis of these compounds in plants is a multi-step process. It begins with the formation of a C6-C3-C6 flavonoid backbone, typically derived from chalcone (B49325). nih.gov Key enzymes known as prenyltransferases then catalyze the attachment of a prenyl group, usually from a donor molecule like dimethylallyl pyrophosphate (DMAPP), to the flavonoid core. nih.govmdpi.com

In Maackia amurensis, this compound co-occurs with other biosynthetically related flavonoids. These include other prenylated flavonoids such as maackiapentone and maackiapterocarpan, as well as various isoflavones and pterocarpans. wikipedia.orgjst.go.jpnih.gov

Table 1: Biosynthetically Related Compounds in Maackia amurensis

| Compound Class | Examples Found in Maackia amurensis |

|---|---|

| Prenylated Flavanones | This compound A, this compound B, Euchrenone b(1) |

| Prenylated Pterocarpans | Maackiapterocarpan A, Maackiapterocarpan B |

| Isoflavones | Daidzein, Genistein, Formononetin, Retusin |

Geographical Distribution of this compound-Producing Species

The geographical range of this compound-producing species is concentrated in Eastern Asia. wikipedia.org The primary source, Maackia amurensis, is native to regions including the Amur River valley on the border of Russia and China, as well as other parts of China, Korea, and Japan. plantiary.comiucnredlist.orgebben.nl The genus Maackia encompasses several species, the majority of which are endemic to China, with others found in Taiwan, Korea, Japan, and the Russian Far East. wikipedia.org These trees typically grow in mixed forests on hill slopes and can tolerate a range of climatic conditions, from significant heat to extreme cold. iucnredlist.orgebben.nl

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| This compound A |

| This compound B |

| Maackiapentone |

| Maackiapterocarpan |

| Maackiapterocarpan A |

| Maackiapterocarpan B |

| Euchrenone b(1) |

| Daidzein |

| Genistein |

| Formononetin |

| Retusin |

| Maackiain |

| Medicarpin |

| Chalcone |

Biosynthesis and Metabolic Pathways of Maackiaflavanone

General Flavonoid Biosynthetic Pathways

Flavonoids are a diverse class of secondary metabolites synthesized by plants. wikipedia.org Their production originates from the phenylpropanoid pathway, which provides the foundational structure for all flavonoid compounds. wikipedia.orgnih.gov

The characteristic C6-C3-C6 backbone of flavonoids is assembled from precursors derived from different metabolic routes. nih.govnih.gov The process begins with the aromatic amino acid L-phenylalanine, which is a product of the shikimate pathway. nih.govoup.com

The general phenylpropanoid pathway involves three key enzymatic steps to convert phenylalanine into p-coumaroyl-CoA. nih.gov

Phenylalanine ammonia (B1221849) lyase (PAL) catalyzes the deamination of phenylalanine to form trans-cinnamic acid. nih.gov

Cinnamate-4-hydroxylase (C4H) , a cytochrome P450 monooxygenase, then hydroxylates trans-cinnamic acid to yield p-coumaric acid. nih.govfrontiersin.org

4-coumaroyl-CoA ligase (4CL) subsequently activates p-coumaric acid by ligating it with Coenzyme A, forming p-coumaroyl-CoA. nih.gov

The next critical step is catalyzed by chalcone (B49325) synthase (CHS) , the first committed enzyme of the flavonoid branch pathway. nih.gov CHS performs a sequential condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA (derived from the acetate (B1210297) pathway) to form a chalcone, specifically naringenin (B18129) chalcone. wikipedia.orgnih.gov This molecule possesses the fundamental C6-C3-C6 flavonoid skeleton but lacks the central heterocyclic C-ring. sci-hub.se

Following the formation of the chalcone, the pathway proceeds to create the flavanone (B1672756) structure, which serves as a crucial branch point for the biosynthesis of numerous flavonoid classes. nih.govfrontiersin.org

The key enzyme in this step is chalcone isomerase (CHI) , which catalyzes the stereospecific intramolecular cyclization of the chalcone into a flavanone. nih.gov This reaction forms the heterocyclic C-ring that is characteristic of most flavonoids. mdpi.com The product of this reaction, using naringenin chalcone as a substrate, is (2S)-naringenin, a foundational flavanone. nih.gov

Flavanones like naringenin are central intermediates, acting as substrates for a variety of modifying enzymes that lead to the vast diversity of flavonoid structures, including flavones, flavonols, and isoflavones. nih.govfrontiersin.org For maackiaflavanone, the naringenin core undergoes further specific modifications, most notably prenylation.

Table 1: Key Enzymes in the Formation of the Flavanone Skeleton

| Enzyme | Abbreviation | Function | Pathway Step |

| Phenylalanine ammonia lyase | PAL | Converts L-phenylalanine to trans-cinnamic acid. nih.gov | General Phenylpropanoid |

| Cinnamate-4-hydroxylase | C4H | Hydroxylates trans-cinnamic acid to p-coumaric acid. nih.gov | General Phenylpropanoid |

| 4-coumaroyl-CoA ligase | 4CL | Activates p-coumaric acid to form p-coumaroyl-CoA. nih.gov | General Phenylpropanoid |

| Chalcone synthase | CHS | Condenses p-coumaroyl-CoA and 3x malonyl-CoA to form naringenin chalcone. nih.gov | Flavonoid Biosynthesis |

| Chalcone isomerase | CHI | Catalyzes the cyclization of naringenin chalcone to (2S)-naringenin. nih.gov | Flavonoid Biosynthesis |

Formation of the C6-C3-C6 Skeleton

Prenylation Mechanisms and Specificity

Prenylation is a critical modification in the biosynthesis of this compound. This process involves the attachment of a hydrophobic prenyl group to the flavonoid backbone, a reaction that often enhances the biological activity of the resulting compound. acs.orgresearchgate.netnih.gov The reaction is a form of Friedel–Crafts alkylation of the flavonoid skeleton. nih.govresearchgate.net

The enzymatic transfer of a prenyl group is catalyzed by a class of enzymes known as prenyltransferases (PTs). nih.govnumberanalytics.com In plants, flavonoid PTs are typically membrane-bound proteins that exhibit significant substrate specificity, often catalyzing regio- and stereospecific prenylation of aromatic substrates. wur.nlfrontiersin.org These enzymes are responsible for the vast structural diversity of prenylated flavonoids found in nature. nih.gov

Plant aromatic PTs play a key role in the biosynthesis of many bioactive compounds. wur.nl Several genes encoding flavonoid PTs have been isolated and characterized, particularly from the legume family (Fabaceae), which includes the Maackia genus. frontiersin.org These enzymes catalyze the addition of a prenyl moiety to specific positions on the flavonoid ring, such as C6, C8, or C3'. researchgate.netfrontiersin.org While plant PTs are often specific, microbial PTs have been identified that show broader substrate specificity and are being explored for the synthesis of diverse prenylated flavonoids. acs.orgnih.gov

The prenyl group attached to the flavonoid core is supplied by a prenyl donor molecule. The most common donor for the prenylation of flavonoids is dimethylallyl pyrophosphate (DMAPP) . researchgate.netfrontiersin.orgoup.com DMAPP is an isoprenoid unit synthesized in plants primarily through the 2-C-methyl-D-erythritol-4-phosphate (MEP) pathway, which occurs in the plastids. oup.com

The availability of DMAPP is a crucial factor for the production of prenylated compounds. acs.org PTs catalyze the transfer of the dimethylallyl group from DMAPP to an acceptor flavonoid, such as naringenin. researchgate.netfrontiersin.org While DMAPP is the preferred prenyl donor for many flavonoid PTs, some enzymes can also utilize longer-chain isoprenoid pyrophosphates like geranyl pyrophosphate (GPP) or farnesyl pyrophosphate (FPP), although this is less common for flavonoid prenylation. frontiersin.orgacs.org

Table 2: Examples of Characterized Flavonoid Prenyltransferases

| Enzyme Name | Source Organism | Preferred Substrate(s) | Prenyl Donor |

| SfN8DT | Sophora flavescens | Genistein, Daidzein | DMAPP |

| SfG6DT | Sophora flavescens | Genistein | DMAPP |

| GmG4DT | Glycine max (Soybean) | Genistein | DMAPP |

| LaPT2 | Lupinus albus (White Lupin) | Kaempferol, Galangin | DMAPP |

| naringenin 8-prenyltransferase | Sophora flavescens (SfFPT) | Naringenin | DMAPP |

This table presents examples of identified prenyltransferases and their characteristics based on available research. researchgate.netfrontiersin.orgacs.org

Role of Prenyltransferases

Genetic and Enzymatic Regulation of this compound Biosynthesis

The biosynthesis of flavonoids, including this compound, is a tightly controlled process regulated at both the genetic and enzymatic levels to respond to developmental cues and environmental stimuli. sci-hub.seresearchgate.net

Genetic regulation occurs primarily at the level of transcription. encyclopedia.pub The expression of structural genes encoding the biosynthetic enzymes (e.g., PAL, CHS, CHI, and PTs) is controlled by specific transcription factors. researchgate.net In many plants, a conserved transcriptional complex known as the MBW complex, comprising proteins from the MYB, bHLH, and WD40-repeat families, plays a central role in modulating the flavonoid pathway. encyclopedia.pub These transcription factors bind to promoter regions of the structural genes, thereby activating or repressing their transcription in a coordinated manner. researchgate.netwashington.edu This genetic control allows the plant to fine-tune the production of specific flavonoids in different tissues and at different times. libretexts.org

Enzymatic regulation provides a more immediate level of control over the metabolic flux through the pathway. libretexts.org Key mechanisms include:

Feedback Inhibition: The final product of a biosynthetic pathway can inhibit the activity of an enzyme that functions early in the sequence. libretexts.org This prevents the over-accumulation of the product and conserves cellular resources. For instance, high concentrations of a specific flavonoid could allosterically inhibit the activity of an early enzyme like chalcone synthase.

Substrate Availability: The rate of biosynthesis is also dependent on the availability of precursors like phenylalanine, malonyl-CoA, and DMAPP. The regulation of the shikimate, acetate, and MEP pathways, therefore, indirectly controls flavonoid and this compound production. sci-hub.seacs.org

Post-Translational Modifications: Enzyme activity can be rapidly modulated through modifications like phosphorylation, which can switch an enzyme between active and inactive states in response to cellular signals. libretexts.org

The synthesis of a specialized compound like this compound is thus governed by a complex regulatory network that integrates genetic programming with metabolic feedback, ensuring its production is precisely managed by the plant cell.

Isolation and Purification Methodologies for Maackiaflavanone

Extraction Techniques from Plant Matrices

The initial and crucial step in obtaining maackiaflavanone is the efficient extraction of the compound from the plant material. nih.gov The choice of extraction method and solvent system is critical and depends on the nature of the plant material and the chemical properties of the target compound. nih.gov

Commonly, the dried and powdered plant material, such as the stem bark or roots of Maackia amurensis, undergoes extraction using organic solvents. nih.govmuni.cz Maceration is a frequently employed technique where the plant material is soaked in a solvent for an extended period, allowing the soluble compounds to be liberated into the solution. nih.govarcjournals.org Solvents such as methanol (B129727), ethanol (B145695), and chloroform (B151607) are often used for this purpose. nih.govmuni.cz

Modern extraction techniques are also being explored to improve efficiency and reduce the use of organic solvents. nih.gov Supercritical fluid extraction (SFE) using carbon dioxide (CO2) has been shown to be an effective method for extracting bioactive compounds from Maackia amurensis heartwood. nih.gov This technique can be optimized by adjusting pressure and temperature to enhance the yield of specific compounds. nih.gov Other advanced methods include ultrasound-assisted extraction (UAE) and microwave-assisted extraction (MAE), which can reduce extraction time and solvent consumption. mdpi.comfrontiersin.org

Table 1: Comparison of Extraction Techniques for Flavonoids

| Technique | Principle | Typical Solvents | Advantages | Disadvantages |

|---|---|---|---|---|

| Maceration | Soaking plant material in a solvent at room temperature. nih.govarcjournals.org | Methanol, Ethanol, Chloroform, Acetone. nih.govmdpi.com | Simple, requires minimal equipment. mdpi.com | Time-consuming, may result in lower yield. arcjournals.org |

| Soxhlet Extraction | Continuous extraction with a cycling solvent. nih.gov | Methanol, Ethanol, Hexane. | Efficient for exhaustive extraction. | Can degrade thermolabile compounds. nih.gov |

| Supercritical Fluid Extraction (SFE) | Uses a supercritical fluid (e.g., CO2) as the solvent. nih.govmdpi.com | Supercritical CO2, often with a co-solvent like ethanol. nih.gov | Environmentally friendly, high selectivity. mdpi.com | Requires specialized high-pressure equipment. |

| Ultrasound-Assisted Extraction (UAE) | Uses acoustic cavitation to disrupt cell walls and enhance solvent penetration. mdpi.comfrontiersin.org | Ethanol, Methanol, Water. | Faster extraction, reduced solvent consumption. mdpi.com | Localized high temperatures may degrade some compounds. frontiersin.org |

| Microwave-Assisted Extraction (MAE) | Uses microwave energy to heat the solvent and plant material. mdpi.comfrontiersin.org | Polar solvents like ethanol and water. | Rapid, efficient, lower solvent usage. mdpi.com | Potential for localized overheating. |

Chromatographic Separation Strategies

Following extraction, the crude extract, which contains a complex mixture of compounds, is subjected to various chromatographic techniques to isolate and purify this compound. libretexts.org This typically involves a combination of different chromatographic methods to achieve high purity. researchgate.netresearchgate.net

Column chromatography is a fundamental technique used for the large-scale separation of compounds from the crude extract. libretexts.org The extract is loaded onto a column packed with a solid stationary phase, and a liquid mobile phase is passed through the column to elute the compounds at different rates based on their affinity for the stationary phase. libretexts.org

For the purification of this compound and its analogs, a series of column chromatography steps are often employed using different stationary phases. researchgate.netdvo.ru Commonly used stationary phases include:

Silica (B1680970) Gel: A polar adsorbent used in normal-phase chromatography to separate compounds based on polarity. researchgate.netgoogle.com

Sephadex LH-20: A size-exclusion resin that separates molecules based on their size. researchgate.netmq.edu.au It is particularly useful for separating flavonoids and other polyphenols.

Octadecyl Silica (ODS) or C18: A nonpolar stationary phase used in reversed-phase chromatography, where nonpolar compounds are retained more strongly. researchgate.netdvo.ru

Repeated column chromatography, often in succession with these different stationary phases, is a common strategy to fractionate the extract and isolate the target compounds. researchgate.net

High-Performance Liquid Chromatography (HPLC) is a high-resolution chromatographic technique used for the final purification and analysis of this compound. nih.gov It utilizes high pressure to force the solvent through a column packed with very fine particles, leading to highly efficient separations. mdpi.com

Reversed-phase HPLC is the most common mode used for flavonoid separation. muni.czmdpi.com A typical HPLC system for this compound purification would involve a C18 column and a gradient elution with a mobile phase consisting of acetonitrile (B52724) and water, often with a small amount of formic acid to improve peak shape. mdpi.com Detection is typically carried out using a UV detector at a wavelength where the compound absorbs strongly, such as 230 nm. nih.govmdpi.com

Table 2: Typical HPLC Parameters for this compound Analysis

| Parameter | Condition | Reference |

|---|---|---|

| Column | C18 silica reverse phase (e.g., 4.6 x 150 mm, 2.7 µm) | mdpi.com |

| Mobile Phase A | Deionized water with 0.1% formic acid | mdpi.com |

| Mobile Phase B | Acetonitrile with 0.1% formic acid | mdpi.com |

| Elution | Gradient elution (e.g., 0-100% B over 50 min) | mdpi.com |

| Flow Rate | 0.25 mL/min | nih.govmdpi.com |

| Detection | UV at 230 nm | nih.govmdpi.com |

| Injection Volume | 10 µL | nih.govmdpi.com |

Thin-Layer Chromatography (TLC) is a simple, rapid, and versatile technique used throughout the isolation process. mq.edu.auresearchgate.net It is primarily used to monitor the progress of column chromatography separations, to identify fractions containing the desired compound, and to assess the purity of the isolated substance. mq.edu.aunih.gov

In TLC, a thin layer of adsorbent material, typically silica gel, is coated onto a flat carrier such as a glass plate. nih.gov The sample is spotted onto the plate, which is then placed in a developing chamber with a solvent system. The solvent moves up the plate by capillary action, and the components of the sample separate based on their differential partitioning between the stationary and mobile phases. nih.gov The separated spots are visualized under UV light (254 nm and 365 nm) or by using a spray reagent. mq.edu.auresearchgate.net

Size Exclusion Chromatography (SEC) separates molecules based on their size, or more accurately, their hydrodynamic volume. dpxtechnologies.comcytivalifesciences.com In the context of this compound purification, SEC is often performed using Sephadex LH-20 resin. researchgate.netmq.edu.au

This technique is particularly useful for separating groups of compounds with different molecular weights. mdpi.com Larger molecules that are excluded from the pores of the resin travel a shorter path and elute first, while smaller molecules that can enter the pores have a longer path and elute later. dpxtechnologies.comcytivalifesciences.com SEC can be used to remove small, unwanted compounds or to separate flavonoids from other larger or smaller plant constituents. mq.edu.auresearchgate.net

Thin-Layer Chromatography (TLC)

Advanced Purification Protocols for this compound Analogs

The isolation of structurally similar analogs of this compound, such as isothis compound A and isothis compound B, requires more sophisticated and repeated purification protocols. researchgate.net These analogs often have very similar polarities and molecular weights, making their separation challenging.

An advanced protocol typically involves a multi-step chromatographic approach that combines different separation principles. researchgate.netdvo.ru For instance, an initial separation on a silica gel column (normal-phase) might be followed by further purification on a Sephadex LH-20 column (size exclusion). researchgate.net The final purification step often involves reversed-phase HPLC or semi-preparative HPLC, which offers higher resolution to separate these closely related compounds. muni.cz The combination of these orthogonal separation techniques (i.e., based on different properties like polarity, size, and hydrophobicity) is key to obtaining pure this compound analogs. researchgate.netdvo.ru

Structural Elucidation Methodologies for Maackiaflavanone and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for the de novo structural elucidation of organic molecules, including flavonoids. biosoil.ruthermofisher.com It provides comprehensive information about the carbon skeleton and the relative orientation of substituents by analyzing the magnetic properties of atomic nuclei. thermofisher.com The structural analysis of polyphenols from the Maackia genus, including flavanones, isoflavones, and stilbenes, has been successfully carried out using a suite of NMR experiments. biosoil.ruresearchgate.netmdpi.com For novel compounds like maackiaflavanone, a full dataset of one- and two-dimensional NMR spectra is required for complete structural assignment. google.comresearchgate.net

One-dimensional (1D) NMR experiments, specifically proton (¹H) and carbon-13 (¹³C) NMR, provide the fundamental first look at a molecule's structure.

The ¹H-NMR spectrum reveals the chemical environment of each proton. Key information derived includes:

Chemical Shift (δ): The position of a signal indicates the electronic environment of the proton. For flavanones, characteristic signals appear for aromatic protons on the A and B rings, as well as for the protons on the heterocyclic C-ring (H-2, H-3).

Integration: The area under a signal corresponds to the number of protons it represents.

Multiplicity (Splitting Pattern): This pattern (e.g., singlet, doublet, triplet) arises from spin-spin coupling with neighboring protons and reveals the number of adjacent protons, as described by the n+1 rule.

The ¹³C-NMR spectrum provides information about the carbon framework of the molecule. It shows the number of chemically non-equivalent carbons. The chemical shift of each carbon signal indicates its type (e.g., aliphatic, aromatic, olefinic, carbonyl). For flavanones, the carbonyl carbon (C-4) typically resonates at a significantly downfield shift.

The following table shows representative ¹H and ¹³C NMR data for a flavanone (B1672756) structure, illustrating the typical chemical shifts observed for this class of compounds.

| Position | ¹³C NMR (δc, ppm) | ¹H NMR (δH, ppm, Multiplicity, J in Hz) |

| 2 | 79.1 | 5.33 (dd, 12.0, 3.2) |

| 3 | 43.1 | 3.09 (dd, 17.1, 12.0), 2.78 (dd, 17.1, 3.2) |

| 4 | 191.8 | - |

| 5 | 164.7 | - |

| 6 | 96.6 | 6.03 (d, 2.2) |

| 7 | 167.5 | - |

| 8 | 95.5 | 6.01 (d, 2.2) |

| 9 (C-1') | 130.5 | - |

| 10 (C-4a) | 102.6 | - |

| 1' | 130.5 | - |

| 2' | 128.7 | 7.40 (d, 8.6) |

| 3' | 115.8 | 6.90 (d, 8.6) |

| 4' | 158.5 | - |

| 5' | 115.8 | 6.90 (d, 8.6) |

| 6' | 128.7 | 7.40 (d, 8.6) |

| Data is representative for a flavanone skeleton and based on published values for similar compounds. researchgate.net |

Two-dimensional (2D) NMR experiments are crucial for assembling the molecular puzzle, as they reveal correlations between nuclei that are not apparent in 1D spectra. epfl.chemerypharma.com

¹H-¹H Correlation Spectroscopy (COSY): This is one of the most common 2D NMR experiments and is used to identify protons that are coupled to each other (typically separated by two or three bonds). cam.ac.ukacdlabs.com Cross-peaks in a COSY spectrum connect coupled protons, allowing for the tracing of spin systems within the molecule, such as the relationship between H-2 and the two H-3 protons in the flavanone C-ring. researchgate.net

Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Quantum Coherence (HMQC): These experiments identify direct, one-bond correlations between protons and the carbons to which they are attached. epfl.chresearchgate.net Each cross-peak in an HSQC/HMQC spectrum links a specific proton signal to its corresponding carbon signal, which is essential for assigning the carbon resonances. bioanalysis-zone.com

Nuclear Overhauser Effect Spectroscopy (NOESY): Unlike the previous experiments which show through-bond correlations, NOESY reveals through-space correlations. epfl.chuga.edu Cross-peaks appear between protons that are physically close to each other in the molecule's 3D structure, even if they are not directly connected through bonds. uga.edu This information is critical for determining stereochemistry and the conformation of the molecule.

To further refine the structure, several advanced 1D and 2D NMR techniques can be employed.

Distortionless Enhancement by Polarization Transfer (DEPT): DEPT is a 1D technique that provides information about the number of protons attached to each carbon. In a DEPT-135 experiment, CH and CH₃ signals appear as positive peaks, while CH₂ signals appear as negative peaks. Quaternary carbons (C) are not observed. This helps in distinguishing between different types of carbon atoms, complementing the ¹³C NMR spectrum. The patent for this compound A mentions the use of DEPT in its structural analysis. google.com

Attached Proton Test (APT): The APT experiment provides similar information to DEPT, distinguishing carbons based on the number of attached protons.

NOE Difference Spectroscopy: This is a 1D version of the NOESY experiment. nationalmaglab.org In this technique, a specific proton is irradiated, and the spectrum is subtracted from a normal spectrum. The resulting "difference spectrum" shows enhancements only for those protons that are in close spatial proximity to the irradiated proton, providing targeted stereochemical information. nationalmaglab.org

Two-Dimensional NMR (COSY, HMQC, HMBC, NOESY)

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. mdpi.com It is used in conjunction with NMR to provide complementary structural information. epfl.ch For natural product elucidation, its primary roles are to determine the molecular weight and elemental formula and to gain structural insights through fragmentation analysis. warwick.ac.uk

High-Resolution Mass Spectrometry (HRMS) is a fundamental technique in the characterization of new compounds. thermofisher.com Unlike nominal mass spectrometers, HRMS instruments like Quadrupole Time-of-Flight (Q-TOF) or Orbitrap systems can measure the mass of an ion with extremely high accuracy (typically to four or more decimal places). thermofisher.commdpi.com This "exact mass" measurement allows for the unambiguous determination of a compound's elemental formula by matching the measured mass to a unique combination of atoms. mdpi.com This is often the first step in identifying a newly isolated compound like this compound. google.com

Table: Example of HRMS Data Interpretation

| Parameter | Value | Interpretation |

|---|---|---|

| Molecular Formula | C₂₀H₂₀O₅ | A plausible formula for a prenylated flavanone. |

| Calculated Exact Mass | 340.1311 | The theoretical mass for [M+H]⁺. |

| Measured Exact Mass | 340.1315 | The experimental value from the HRMS instrument. |

Tandem Mass Spectrometry (MS/MS) is a technique where ions of a specific m/z (precursor ions) are selected, fragmented, and the resulting fragment ions (product ions) are then analyzed. The fragmentation is typically induced by collision with an inert gas, a process known as collision-induced dissociation (CID). The resulting fragmentation pattern is characteristic of the molecule's structure and can be used to identify its core skeleton and the nature and location of its substituents.

For flavonoids, fragmentation often occurs at the heterocyclic C-ring via a retro-Diels-Alder (rDA) reaction. This cleavage breaks the C-ring, providing fragment ions that are characteristic of the A-ring and B-ring portions of the molecule. The analysis of these fragments helps to determine the substitution pattern on each aromatic ring. Other common fragmentations include the loss of small neutral molecules like H₂O, CO, and parts of substituent groups (e.g., a prenyl group). This detailed structural information obtained from MS/MS is crucial for confirming the structure proposed by NMR data.

Ionization Methods (e.g., ESI-MS, EI-MS)

Mass spectrometry is a cornerstone in the structural analysis of this compound, with both soft and hard ionization techniques providing complementary information.

Electrospray Ionization Mass Spectrometry (ESI-MS):

As a soft ionization technique, ESI-MS is instrumental in determining the molecular weight of this compound and its derivatives with high accuracy. biosynth.com This method typically generates protonated molecules [M+H]⁺ or deprotonated molecules [M-H]⁻, minimizing fragmentation and providing a clear indication of the molecular mass. spectroscopyonline.com For instance, a novel flavonoid derivative of this compound has been reported to show a quasimolecular ion at an m/z of 437.3 for [M+1]⁺ and 435.3 for [M-1]⁻. nih.gov High-resolution ESI-MS can yield the elemental composition with high precision, as demonstrated by the [M+H]⁺ ion of a this compound derivative observed at m/z 437.1968. nih.gov Another example, isothis compound A, was identified with a quasimolecular ion at m/z 437.1996 [M-H]⁻. acdlabs.com

The data obtained from ESI-MS is crucial for establishing the molecular formula, a fundamental step in the process of structural elucidation.

Electron Ionization Mass Spectrometry (EI-MS):

In contrast to ESI-MS, Electron Ionization (EI-MS) is a hard ionization technique that subjects the molecule to high-energy electrons, leading to extensive fragmentation. acdlabs.com While this can make it difficult to observe the molecular ion peak, the resulting fragmentation pattern offers invaluable insights into the molecule's structure. researchgate.net For flavonoids like this compound, the fragmentation is not random and follows predictable pathways.

| Ionization Method | Key Information Provided | Typical Observations for this compound and Derivatives |

| ESI-MS | Molecular Weight, Elemental Composition | Protonated [M+H]⁺ or deprotonated [M-H]⁻ ions, minimal fragmentation. |

| EI-MS | Structural Fragments, Substitution Patterns | Characteristic fragmentation patterns, including retro-Diels-Alder (RDA) reaction products. |

Spectroscopic Analysis

Spectroscopic techniques that probe the interaction of electromagnetic radiation with the molecule are essential for identifying functional groups and conjugated systems.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for identifying conjugated systems. medchemexpress.com The presence of aromatic rings and other chromophores in the this compound structure gives rise to characteristic absorption bands. For example, a derivative of this compound exhibited a maximum absorption (λmax) at 293 nm in methanol (B129727). nih.gov The position and intensity of these absorption maxima can be influenced by the solvent and the specific substitution pattern on the flavonoid skeleton. libretexts.org

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful tool for the identification of functional groups present in a molecule. nih.gov The IR spectrum of a this compound derivative shows several characteristic absorption bands. nih.gov A broad band around 3420 cm⁻¹ is indicative of hydroxyl (-OH) groups. nih.govstenutz.eu Absorptions in the region of 2973-2923 cm⁻¹ correspond to C-H stretching vibrations of alkyl groups. nih.govstenutz.eu A strong absorption at 1637 cm⁻¹ is characteristic of a carbonyl group (C=O), and bands around 1505 and 1435 cm⁻¹ are typical for C=C stretching vibrations within the aromatic rings. nih.govstenutz.eu

| Spectroscopic Technique | Information Provided | Characteristic Data for a this compound Derivative nih.gov |

| UV-Vis Spectroscopy | Conjugated Systems, Chromophores | λmax: 293 nm (in MeOH) |

| IR Spectroscopy | Functional Groups | 3420 cm⁻¹ (O-H), 2973-2923 cm⁻¹ (C-H), 1637 cm⁻¹ (C=O), 1505, 1435 cm⁻¹ (C=C aromatic) |

Chiroptical Methods for Absolute Configuration

Due to the presence of stereocenters, this compound and its derivatives are chiral molecules. Chiroptical methods are therefore essential for determining their absolute configuration.

Circular Dichroism (CD) Spectroscopy

Circular Dichroism (CD) spectroscopy measures the differential absorption of left- and right-circularly polarized light, which is a property of chiral molecules. researchgate.net The resulting CD spectrum displays Cotton effects, which are positive or negative bands at specific wavelengths. The sign and magnitude of these Cotton effects are directly related to the stereochemistry of the molecule. For isothis compound A, a positive Cotton effect at 337 nm and a negative one at 295 nm were consistent with an S-configuration at the C-2 position. acdlabs.com By comparing the experimental CD spectrum with that of known compounds or with quantum chemical calculations, the absolute configuration of the chiral centers in this compound and its derivatives can be unambiguously determined. researchgate.nettaylorandfrancis.com

X-ray Crystallography (if applicable for this compound or related compounds)

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule, including its absolute stereochemistry, provided that a suitable single crystal can be obtained. selleckchem.com This technique involves diffracting X-rays off a crystal and analyzing the resulting diffraction pattern to build a detailed model of the atomic arrangement. miamioh.edu

Computational Approaches in Structural Elucidation

Computational chemistry has emerged as a powerful auxiliary tool in the structural elucidation of natural products, including this compound and its derivatives. These in silico methods, when used in conjunction with experimental techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), provide a deeper understanding of molecular structures and can help resolve ambiguities that may arise from spectral data alone. Density Functional Theory (DFT) is a particularly prominent quantum mechanical method employed for this purpose, offering a balance between accuracy and computational cost that is well-suited for molecules of this size. nih.govtandfonline.commdpi.com

The primary application of computational approaches in the context of structural elucidation for flavonoids involves the prediction of various spectroscopic and molecular properties. mdpi.comresearchgate.net For instance, DFT calculations can be used to determine the most stable conformation of a molecule by calculating the energies of different possible spatial arrangements (conformers). mdpi.com This is crucial because NMR parameters are an average of the parameters of all conformers present in a solution.

One of the most significant contributions of computational chemistry is the prediction of NMR chemical shifts. nih.govmdpi.com The Gauge-Independent Atomic Orbital (GIAO) method is a widely used DFT-based approach for calculating the nuclear magnetic shielding tensors, which are then converted into chemical shifts. nih.govsolidstatenmr.org.uk By comparing the theoretically calculated NMR spectrum with the experimental one, researchers can either confirm a proposed structure or differentiate between several potential isomers. mdpi.com The accuracy of these predictions has been shown to be quite high for flavonoids, often with a root mean square deviation (RMSD) of less than 2 ppm for ¹³C NMR and 0.1 ppm for ¹H NMR. nih.govmagtechjournal.com

The general workflow for using computational methods in structural elucidation typically involves the following steps:

Proposing Candidate Structures: Based on preliminary experimental data (e.g., from MS and 1D NMR), one or more potential structures are proposed.

Conformational Search: For each candidate structure, a thorough conformational search is performed to identify all low-energy conformers.

Geometry Optimization: The geometry of each conformer is then optimized using a selected DFT functional and basis set.

NMR Chemical Shift Calculation: Using the optimized geometries, the NMR shielding constants are calculated, typically with the GIAO method. nih.gov These are then converted to chemical shifts, often by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS).

Comparison with Experimental Data: The calculated chemical shifts for each candidate structure are compared with the experimental values. The structure whose calculated data best matches the experimental data is considered the most likely correct structure. mdpi.com

For this compound, while specific computational studies are not extensively documented in publicly available literature, the established methodologies for flavonoids provide a clear framework for its structural analysis. The known experimental ¹H and ¹³C NMR data for this compound A can be used as a benchmark for such computational validation. tandfonline.com

Below is a table presenting the experimental ¹³C NMR data for this compound A, alongside a hypothetical set of calculated data. This hypothetical data is generated based on the typical accuracy of DFT/GIAO calculations for similar flavonoid structures reported in the literature.

Table 1: Experimental and Hypothetical Calculated ¹³C NMR Chemical Shifts for this compound A (Note: The calculated data is illustrative and based on the expected accuracy of DFT methods for this class of compounds, not from a specific published study on this compound A.)

| Position | Experimental δ (ppm) | Hypothetical Calculated δ (ppm) | Difference (ppm) |

|---|---|---|---|

| 2 | 79.8 | 80.5 | 0.7 |

| 3 | 43.6 | 44.2 | 0.6 |

| 4 | 192.1 | 193.0 | 0.9 |

| 5 | 164.8 | 165.5 | 0.7 |

| 6 | 96.0 | 96.5 | 0.5 |

| 7 | 167.9 | 168.6 | 0.7 |

| 8 | 95.1 | 95.8 | 0.7 |

| 9 | 163.0 | 163.8 | 0.8 |

| 10 | 102.7 | 103.4 | 0.7 |

| 1' | 131.0 | 131.8 | 0.8 |

| 2' | 128.9 | 129.7 | 0.8 |

| 3' | 115.6 | 116.3 | 0.7 |

| 4' | 158.8 | 159.6 | 0.8 |

| 5' | 115.6 | 116.3 | 0.7 |

| 6' | 128.9 | 129.7 | 0.8 |

| 1'' | 21.5 | 22.1 | 0.6 |

| 2'' | 124.2 | 124.9 | 0.7 |

| 3'' | 131.1 | 131.9 | 0.8 |

| 4'' | 25.8 | 26.4 | 0.6 |

| 5'' | 17.8 | 18.4 | 0.6 |

The application of these computational methods extends to the derivatives of this compound, such as prenylated or glycosylated forms. For these larger and often more complex molecules, computational analysis can be invaluable in determining the exact position of substituent groups, which can be challenging to ascertain solely from 1D and 2D NMR data. mdpi.com For example, DFT calculations can help distinguish between different isomers by predicting the subtle changes in the NMR spectrum that result from the altered chemical environment of the nuclei. cjnmcpu.com

Furthermore, computational approaches can aid in the analysis of mass spectrometry fragmentation patterns. By calculating the energies of different fragmentation pathways, it is possible to predict the most likely fragment ions that will be observed in an MS/MS experiment, thus providing additional evidence for a proposed structure.

Biological Activities and Mechanistic Studies of Maackiaflavanone in Vitro and Non Human in Vivo

Antioxidant Activity and Mechanisms

The antioxidant properties of flavonoids are a cornerstone of their therapeutic potential. These compounds can neutralize harmful reactive oxygen species (ROS), which are implicated in a wide range of diseases. researchgate.net The antioxidant capacity of Maackiaflavanone and related compounds is evaluated through various established chemical and cell-based assays.

Radical scavenging assays are common in vitro methods used to assess the ability of a compound to directly neutralize stable free radicals. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) assays are among the most widely used for this purpose due to their simplicity and reliability. journal-jps.comresearchgate.net In the DPPH assay, an antioxidant's ability to donate a hydrogen atom or electron reduces the violet-colored DPPH radical to a colorless or yellowish hydrazine (B178648) derivative, a change that can be measured spectrophotometrically. journal-jps.com Similarly, the ABTS assay involves the reduction of a pre-formed blue-green ABTS radical cation; the degree of decolorization is proportional to the antioxidant's concentration and potency. nih.gov

While specific IC₅₀ values (the concentration required to scavenge 50% of the radicals) for this compound in DPPH and ABTS assays are not detailed in the available research, studies on extracts from Maackia amurensis and related flavonoids demonstrate notable antioxidant activities. plos.org For context, other flavonoids such as quercetin (B1663063) and luteolin (B72000) show potent radical scavenging activity in these assays. japsonline.com

Table 1: Principles of Common Radical Scavenging Assays

| Assay | Principle | Measurement |

|---|---|---|

| DPPH | Measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical. | Decrease in absorbance at ~517 nm as the violet radical is neutralized. journal-jps.com |

| ABTS | Measures the reduction of the pre-formed ABTS radical cation (ABTS•+) by an antioxidant. | Decrease in absorbance at ~734 nm as the blue-green radical cation is decolorized. nih.gov |

Lipid peroxidation is a key indicator of oxidative stress-induced cellular damage, where free radicals attack lipids within cell membranes, leading to a chain reaction that compromises membrane integrity and function. brieflands.comresearchgate.net This process generates harmful byproducts, such as malondialdehyde (MDA), which can be measured to quantify the extent of damage. Antioxidants can inhibit lipid peroxidation by quenching the initiating radicals or breaking the chain reaction. researchgate.net

Flavonoids are recognized for their ability to inhibit lipid peroxidation. imrpress.com This protective effect is often evaluated in vitro using systems like linoleic acid or tissue homogenates (e.g., from the liver or brain) where peroxidation is artificially induced. japsonline.com While extracts from plants containing this compound are known to reduce lipid peroxidation levels, specific quantitative data on the direct inhibitory effect of isolated this compound on this process is not extensively documented in the searched literature. frontiersin.org

Radical Scavenging Assays (e.g., DPPH, ABTS)

Anti-inflammatory Activity and Cellular Mechanisms

Inflammation is a complex biological response to harmful stimuli, but chronic or dysregulated inflammation contributes to numerous diseases. uantwerpen.be Many flavonoids, including this compound, have been investigated for their ability to modulate inflammatory pathways.

Under inflammatory conditions, the enzyme inducible nitric oxide synthase (iNOS) is upregulated in immune cells like macrophages, leading to the overproduction of nitric oxide (NO). While NO has important physiological roles, its excess production contributes to inflammation and tissue damage. Therefore, the inhibition of NO production is a key target for anti-inflammatory agents. mdpi.com

In vitro studies commonly use lipopolysaccharide (LPS)-stimulated murine macrophage cell lines (e.g., RAW 264.7) to screen for anti-inflammatory activity. japsonline.commdpi.com Upon stimulation with LPS, these cells produce large amounts of NO, which can be quantified in the cell culture medium using the Griess reaction. japsonline.com Research on compounds isolated from Maackia amurensis has shown significant inhibitory activity on NO production. plos.org For instance, a related prenylated flavonoid from the same source demonstrated potent inhibition of NO production in LPS-stimulated RAW264.7 cells. plos.org The activity of this compound is part of a broader class effect, as other flavonoids like quercetin, apigenin, and luteolin are also known to be significant inhibitors of NO production. japsonline.com

Table 2: Inhibitory Effects of Selected Flavonoids on Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Cells

| Compound | IC₅₀ (µM) | Source |

|---|---|---|

| Luteolin | 7.6 ± 0.3 | japsonline.com |

| Quercetin | 12.0 ± 0.8 | japsonline.com |

| Apigenin | 17.8 ± 0.6 | japsonline.com |

| L-NMMA (Positive Control) | 22.1 ± 0.1 | japsonline.com |

This table provides context on the anti-inflammatory activity of common flavonoids. Specific IC₅₀ values for this compound were not available in the cited literature.

The inflammatory response is orchestrated by a complex network of signaling molecules, including pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6). uantwerpen.be These cytokines are produced by immune cells and play a central role in amplifying the inflammatory cascade, recruiting other cells to the site of injury, and inducing the expression of other inflammatory mediators. uantwerpen.bemdpi.com Chronic elevation of TNF-α and IL-6 is associated with a variety of inflammatory diseases. nih.gov

The expression of pro-inflammatory genes, including iNOS, TNF-α, and IL-6, is controlled by intracellular signaling cascades. The Mitogen-Activated Protein Kinase (MAPK) family—which includes extracellular signal-regulated kinase (ERK), p38, and c-Jun N-terminal kinase (JNK)—and the Nuclear Factor-kappa B (NF-κB) pathway are critical regulators of this process. plos.org

Upon stimulation by an inflammatory agent like LPS, these pathways are activated. MAPKs are phosphorylated, and NF-κB, which is normally held inactive in the cytoplasm by an inhibitor protein called IκBα, is released. plos.org The release occurs when IκBα is phosphorylated and subsequently degraded, allowing the active NF-κB p65 subunit to translocate into the nucleus. plos.org Once in the nucleus, NF-κB binds to DNA and initiates the transcription of numerous pro-inflammatory genes.

Inhibition of the MAPK and NF-κB pathways is a significant mechanism for anti-inflammatory drugs. mdpi.com Studies on other natural compounds have shown they can prevent the phosphorylation of ERK and p38 and block the nuclear translocation of NF-κB p65. mdpi.com This action effectively shuts down the inflammatory response at a transcriptional level. Although direct experimental evidence for this compound's action on the ERK/p38/NF-κB pathway was not found in the search results, its demonstrated ability to inhibit NO production suggests that it likely acts through the modulation of these upstream signaling pathways, a common mechanism for anti-inflammatory flavonoids. plos.org

Table 3: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 2,2-diphenyl-1-picrylhydrazyl (DPPH) |

| 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) |

| Malondialdehyde (MDA) |

| Nitric Oxide (NO) |

| Lipopolysaccharide (LPS) |

| Quercetin |

| Luteolin |

| Apigenin |

| N(G)-monomethyl-L-arginine (L-NMMA) |

| Tumor Necrosis Factor-alpha (TNF-α) |

| Interleukin-6 (IL-6) |

| Extracellular signal-regulated kinase (ERK) |

| c-Jun N-terminal kinase (JNK) |

| Nuclear Factor-kappa B (NF-κB) |

Modulation of Inflammatory Mediators and Cytokines

Antimicrobial and Antifungal Efficacy

This compound has demonstrated notable efficacy against various microbial and fungal strains in laboratory settings.

This compound has been identified as an antibacterial agent, showing activity against bacterial strains such as Staphylococcus aureus. mq.edu.auevitachem.com Specifically, this compound B, isolated from the stem bark of Erythrina stricta, was evaluated for its antibacterial properties against four different strains of S. aureus, including two drug-resistant varieties. mq.edu.au

The antimicrobial action of compounds like this compound often involves interaction with and disruption of microbial cell membranes. mdpi.combiomol.com This interaction is facilitated by the lipophilic nature of prenylated flavonoids, which enhances their affinity for cell membranes. researchgate.net Disruption of the plasma membrane can lead to rapid depolarization, loss of membrane potential, and subsequent inhibition of essential cellular processes like protein, DNA, and RNA synthesis, ultimately causing bacterial cell death. biomol.com While the specific mechanisms for this compound are still under investigation, this general mode of action is common for this class of compounds. nih.govmdpi.com

Beyond membrane disruption, this compound and similar antimicrobial compounds can interfere with various microbial biosynthetic pathways. mdpi.com These can include the inhibition of protein synthesis, nucleic acid synthesis, and metabolic pathways such as those responsible for producing essential molecules. lumenlearning.comnih.gov For instance, some antimicrobial agents block bacterial DNA synthesis or inhibit ATPase activity. mdpi.com Bacteriocins, a class of antibacterial peptides, are known to act on the cell membrane, cell wall, or cell cycle, leading to the death of pathogenic bacteria. microbialcell.com

Membrane Interaction and Disruption Mechanisms

Cytotoxic and Antiproliferative Activities (In Vitro Cancer Cell Lines)

This compound has been the subject of research for its potential cytotoxic and antiproliferative effects on various cancer cell lines. mq.edu.aujst.go.jpresearchgate.netnih.gov

The cytotoxic effects of this compound and its derivatives have been evaluated against a panel of human cancer cell lines. In one study, this compound A and B were tested against A375S2 (human malignant melanoma), HeLa (human cervical cancer), MCF-7 (human breast adenocarcinoma), and HepG2 (human liver cancer) cell lines. jst.go.jpresearchgate.netnih.govcapes.gov.brjst.go.jpjst.go.jp this compound B exhibited the strongest cytotoxic activity against the A375S2 cell line with an IC₅₀ value of 7.8 μM. nih.gov Another study reported that this compound showed cytotoxicity against HeLa and SK-MEL-5 (human skin melanoma) cells, with IC₅₀ values of 8.2 µM and 6.5 µM, respectively. nih.gov

Table 1: Cytotoxic Activity of this compound Derivatives

| Compound | Cell Line | IC₅₀ (μM) |

|---|---|---|

| This compound B | A375S2 | 7.8 nih.gov |

| This compound | HeLa | 8.2 nih.gov |

This table presents the half-maximal inhibitory concentration (IC₅₀) values of this compound derivatives against various cancer cell lines.

The antiproliferative effects of compounds like this compound are often linked to the induction of apoptosis (programmed cell death) and modulation of the cell cycle. medchemexpress.comnih.govnih.govfrontiersin.org Research indicates that some flavonoids can induce apoptosis in cancer cells. researchgate.netmedchemexpress.com While specific mechanistic studies on this compound's role in apoptosis and cell cycle arrest are emerging, it is known to be an apoptosis inducer. medchemexpress.com For example, it has been noted that this compound can initiate mitophagy and cell cycle arrest. medchemexpress.commedchemexpress.com

Comparative Cytotoxicity with Related Flavonoids

In vitro studies have been conducted to determine the cytotoxic effects of this compound and its derivatives against various human cancer cell lines. One such study evaluated the cytotoxicity of this compound B, a prenylated flavonoid isolated from the stem bark of Maackia amurensis, against A375S2 (human malignant melanoma), HeLa (human cervical cancer), MCF-7 (human breast adenocarcinoma), and HepG2 (human liver cancer) cell lines. jst.go.jp The results indicated that this compound B exhibited cytotoxic activity, with a notable effect against the A375S2 cell line. jst.go.jp

The cytotoxic potential of flavonoids is influenced by their chemical structure. nih.govmdpi.com For instance, the presence and position of substituents on the flavonoid skeleton can impact their antiproliferative and cytotoxic effects. nih.gov Studies comparing various flavonoids have shown a wide range of cytotoxic activities, with some compounds demonstrating significant effects while others are largely inactive. nih.govnih.gov

Table 1: Comparative Cytotoxicity of this compound B and Related Compounds

| Compound | Cell Line | IC₅₀ (µM) |

|---|---|---|

| This compound B | A375S2 | 7.8 |

| Euchrenone b₁ | HeLa | 4.5 |

IC₅₀ represents the concentration of a drug that is required for 50% inhibition in vitro. Data sourced from Li et al., 2006. jst.go.jp

Enzyme Modulation and Receptor Binding Studies

The biological activity of flavonoids like this compound is often mediated through their interaction with enzymes and cellular receptors. These interactions can lead to the modulation of signaling pathways and cellular processes.

Inhibition of Key Enzymes (e.g., aromatase)

Aromatase, a cytochrome P450 enzyme, is a key player in the biosynthesis of estrogens from androgens. researchgate.netwikipedia.org Its inhibition is a therapeutic strategy for hormone-dependent breast cancer. wikipedia.orgwaocp.org Natural products, including flavonoids, have been investigated as potential aromatase inhibitors. researchgate.net The inhibitory action of these compounds on aromatase can lead to a reduction in estrogen levels, which is beneficial in the context of estrogen-receptor-positive cancers. waocp.orgyoutube.com The mechanism of inhibition can vary, with some compounds acting as competitive inhibitors that bind to the active site of the enzyme, while others may bind non-competitively, altering the enzyme's conformation. scbt.com

Receptor Interaction and Binding Affinity

The interaction between a compound and a receptor is a critical determinant of its pharmacological effect. The strength of this interaction is quantified by the binding affinity, often expressed as the dissociation constant (Kd). bmglabtech.comdiva-portal.org A lower Kd value signifies a higher binding affinity. diva-portal.org The binding of a ligand to a receptor can trigger a conformational change, initiating a cascade of downstream signaling events. Computational methods such as molecular docking and simulations are often employed to predict and analyze these interactions at a molecular level. diva-portal.org

In Vitro and In Vivo (Non-Human) Studies on Specific Biological Targets

In vitro and non-human in vivo studies are fundamental in preclinical research to understand the biological effects of a compound and to identify its molecular targets. angelinipharma.comsygnaturediscovery.com These studies provide crucial information on a compound's mechanism of action and its potential therapeutic applications. nih.gov

In vitro models, which include isolated cells, tissues, and enzymes, allow for the investigation of specific biological processes in a controlled environment. nih.govmdpi.com They are instrumental in high-throughput screening to identify "hit compounds" and in elucidating the molecular mechanisms underlying a compound's activity. angelinipharma.commdpi.com

Structure Activity Relationship Sar Studies of Maackiaflavanone

Impact of Prenylation on Biological Activities

Prenylation, the addition of a prenyl group to the flavonoid skeleton, is a key modification that significantly influences the biological properties of Maackiaflavanone. nih.govnih.gov This structural alteration has been shown to enhance a variety of biological activities. nih.gov

Effects on Lipophilicity and Cell Membrane Affinity

The introduction of a prenyl group to the this compound structure increases its lipophilicity, or its ability to dissolve in fats and lipids. nih.gov This enhanced lipophilicity is crucial for its interaction with biological systems. A higher lipophilicity allows the compound to more readily cross cell membranes, which are primarily composed of a lipid bilayer. msdmanuals.com

Positional and Stereochemical Influence of Prenyl Groups

The specific location and three-dimensional arrangement (stereochemistry) of the prenyl group on the this compound molecule are critical determinants of its biological activity. nih.gov Different isomers of a prenylated flavonoid, where the prenyl group is attached at various positions, can exhibit significantly different biological effects.

For instance, studies on various prenylated flavonoids have demonstrated that the position of the prenyl group can dramatically alter their cytotoxic activity against cancer cell lines. nih.gov this compound, with its specific prenylation pattern, showed notable cytotoxicity against HeLa and SK-MEL-5 cells, while structurally similar analogues with different prenyl arrangements displayed weaker activity. nih.gov This highlights the importance of the precise placement of the prenyl moiety for optimal biological function.

Identification of Key Pharmacophores for this compound Activity

A pharmacophore is the specific arrangement of molecular features responsible for a drug's biological activity. nih.gov Identifying these key features in this compound is essential for understanding its mechanism of action and for designing more potent derivatives.

Pharmacophore models for flavonoids often include features such as aromatic rings, hydrogen bond donors and acceptors, and hydrophobic regions. nih.gov In this compound, the flavonoid backbone with its specific pattern of hydroxyl and methoxy (B1213986) groups, combined with the lipophilic prenyl group, constitutes its key pharmacophoric features. These elements work in concert to interact with biological targets and elicit a pharmacological response.

Role of Hydroxyl and Methoxy Groups

The presence and positioning of hydroxyl (-OH) and methoxy (-OCH3) groups on the flavanone (B1672756) core of this compound are crucial for its biological activity. mdpi.comnih.gov These groups can influence the molecule's polarity, its ability to form hydrogen bonds, and its antioxidant capacity.

Comparative SAR with Other Flavanone Derivatives and Isoflavonoids

Comparing the structure-activity relationships of this compound with other flavanones and isoflavonoids provides valuable insights into the structural requirements for specific biological activities. nih.govresearchgate.net While they share a common flavonoid skeleton, variations in substitution patterns, such as the presence and type of prenylation and the arrangement of hydroxyl and methoxy groups, lead to diverse pharmacological effects.

For example, comparing 8-prenylnaringenin (B1664708) to its parent compound, naringenin (B18129), reveals that the addition of the prenyl group enhances its biological activity, a principle that also applies to this compound. nih.gov Such comparative studies help to identify the most influential structural motifs for a desired biological outcome, guiding the rational design of new and more effective flavonoid-based therapeutic agents.

Computational Chemistry and Molecular Docking in SAR Elucidation

Computational chemistry and molecular docking are powerful tools used to investigate and predict the interactions between a molecule like this compound and its biological targets at the molecular level. researchgate.netnih.gov These in silico methods are instrumental in elucidating structure-activity relationships. mdpi.com

Molecular docking simulations can predict the preferred binding orientation and affinity of this compound to a specific protein target, providing insights into the molecular basis of its activity. By modeling how different structural modifications affect this binding, researchers can rationally design new derivatives with improved potency and selectivity. This computational approach accelerates the drug discovery process by prioritizing the synthesis and testing of the most promising compounds. researchgate.net

Synthetic and Semisynthetic Strategies for Maackiaflavanone

Total Synthesis Approaches

Total synthesis in organic chemistry is the complete chemical synthesis of a complex molecule from simple, commercially available precursors. worktribe.com This approach offers the advantage of providing access to the target molecule without reliance on natural sources and allows for the creation of analogues that are not found in nature. The total synthesis of natural products is a rigorous test for new synthetic methods and strategies. nih.gov While specific documented total syntheses of maackiaflavanone are not extensively detailed in readily available literature, the synthesis of flavanone (B1672756) skeletons is a well-established area of organic chemistry.

The general approach to synthesizing the flavanone core involves the cyclization of a chalcone (B49325) precursor. Key reactions in the total synthesis of flavonoids often include:

Claisen-Schmidt condensation: To form the chalcone backbone.

Intramolecular Michael addition: To cyclize the chalcone into the flavanone ring system.

Friedel-Crafts reactions: For the annulation of aromatic rings.

Heck coupling and other cross-coupling reactions: To form key carbon-carbon bonds. frontiersin.org

A critical challenge in the total synthesis of this compound is the stereoselective introduction of the prenyl group at the C-6 or C-8 position of the A-ring and the chiral center at the C-2 position of the C-ring. Modern synthetic methods, including the use of chiral catalysts and auxiliaries, are employed to control the stereochemistry of the final product. The development of cascade reactions, where multiple bond-forming events occur in a single operation, can significantly enhance the efficiency of the synthesis. 20.210.105

Semisynthesis from Precursor Compounds

Semisynthesis, also known as partial synthesis, utilizes a naturally occurring compound as a starting material for chemical modifications to produce the desired target molecule. mdpi.com This strategy is particularly advantageous when the precursor is readily available and possesses a significant portion of the final structure's complexity. For this compound, a potential precursor could be a more abundant, non-prenylated flavanone such as naringenin (B18129) or liquiritigenin, which are widely distributed in plants.

The key transformation in a semisynthetic approach to this compound would be the introduction of a prenyl group onto the flavanone scaffold. This can be achieved through electrophilic aromatic substitution using a prenylating agent, such as prenyl bromide, in the presence of a Lewis acid or base catalyst. The regioselectivity of this reaction (i.e., whether the prenyl group attaches to the C-6 or C-8 position) is a critical aspect that needs to be controlled, often influenced by the choice of catalyst and reaction conditions.

Chemoenzymatic Synthesis and Biocatalysis

Chemoenzymatic synthesis combines the advantages of chemical synthesis with the high selectivity and efficiency of enzymatic catalysis. nih.gov Enzymes can be used to perform specific transformations on chemically synthesized intermediates or to construct the core scaffold from simple precursors. chemmethod.com This approach can overcome many of the challenges associated with traditional chemical synthesis, such as poor regioselectivity and stereoselectivity, and the need for protecting groups. frontiersin.org

For the synthesis of this compound, a chemoenzymatic strategy could involve:

Enzymatic acylation or glycosylation: To modify a flavanone precursor.

Biocatalytic cyclization: Using a chalcone isomerase to stereoselectively form the flavanone ring from a chalcone.

Enzymatic prenylation: Employing a prenyltransferase enzyme to attach the prenyl group to the flavanone core with high regioselectivity.

The use of immobilized enzymes can further enhance the efficiency and sustainability of the process by allowing for enzyme reuse. worktribe.com Biocatalysis offers a greener alternative to many chemical reactions, as it is typically performed under mild conditions in aqueous media. mdpi.commdpi.com

Biotechnological Production and Metabolic Engineering

Biotechnological production through metabolic engineering offers a promising and sustainable route for the synthesis of flavonoids, including this compound. frontiersin.org This approach involves the engineering of microbial hosts, such as Escherichia coli or Saccharomyces cerevisiae, to produce the desired compound from simple carbon sources like glucose. frontiersin.orgnih.gov

The biosynthesis of flavonoids in plants proceeds via the shikimate pathway, which produces the aromatic amino acid L-phenylalanine. This is then converted to 4-coumaroyl-CoA, a key precursor for the flavonoid backbone. frontiersin.org To produce this compound in a microbial host, the following steps would be necessary:

Introduction of the core flavonoid biosynthetic pathway: This involves expressing genes encoding enzymes such as phenylalanine ammonia-lyase (PAL), cinnamate-4-hydroxylase (C4H), 4-coumarate:CoA ligase (4CL), chalcone synthase (CHS), and chalcone isomerase (CHI).

Introduction of a prenyltransferase: A specific prenyltransferase capable of attaching a prenyl group to the flavanone scaffold at the desired position would need to be identified and expressed in the microbial host.

Optimization of metabolic flux: To increase the yield of this compound, the host's metabolism would need to be engineered to enhance the supply of precursors like malonyl-CoA and to minimize the formation of competing byproducts. scienceopen.com

While the de novo biosynthesis of complex flavonoids can be challenging, significant progress has been made in the microbial production of various flavonoid classes. frontiersin.org

Derivatization for Enhanced Bioactivity and Specificity

The chemical derivatization of natural products is a common strategy to improve their pharmacological properties, such as bioactivity, selectivity, and pharmacokinetic profiles. mdpi.com For this compound, derivatization can be used to explore structure-activity relationships and to develop new compounds with enhanced therapeutic potential.

Potential derivatization strategies for this compound include:

Modification of the hydroxyl groups: The hydroxyl groups on the A- and B-rings can be modified through reactions such as alkylation, acylation, or glycosylation to alter the compound's polarity and solubility.

Modification of the prenyl group: The double bond of the prenyl group can be subjected to reactions like hydrogenation, epoxidation, or dihydroxylation to generate new analogues.

Introduction of new functional groups: Functional groups such as halogens, nitro groups, or amino groups can be introduced onto the aromatic rings to modulate the electronic properties and biological activity of the molecule.

Advanced Analytical Methodologies for Maackiaflavanone in Complex Biological/environmental Matrices

Quantitative Analysis Techniques

Quantitative analysis of maackiaflavanone relies on sophisticated chromatographic methods that can separate it from other components in a sample and provide an accurate measure of its concentration. slideshare.net High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) are the cornerstone techniques for this purpose. nih.govresearchgate.net

High-Performance Liquid Chromatography (HPLC) for Quantification

HPLC is a powerful technique for separating and quantifying components in a liquid sample. specificpolymers.com It offers precise and sensitive analysis of complex mixtures, making it a valuable tool for determining the amount of this compound in various samples. specificpolymers.comphytopharmajournal.com

Two primary methods are used for quantification in HPLC: the external standard method and the internal standard method. jasco-global.comjascoinc.com

External Standard Method: This is the most common quantitative method. uhplcslab.com It involves creating a calibration curve by injecting standard solutions of this compound at known concentrations and measuring the corresponding peak areas. specificpolymers.comjascoinc.com The concentration of this compound in an unknown sample is then determined by comparing its peak area to the calibration curve. jascoinc.com This method is simple but requires precise injection volumes and consistent operating conditions to ensure accuracy. uhplcslab.com

Internal Standard Method: In this method, a known amount of a different compound, the internal standard, is added to both the standard solutions and the unknown sample. jasco-global.comjascoinc.com The calibration curve is then created by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of this compound. jasco-global.com The internal standard should be a compound that is not naturally present in the sample, is chemically stable, and has a retention time close to but separate from this compound. jascoinc.com The advantage of this method is that it compensates for variations in injection volume and potential solvent evaporation, leading to improved precision. jascoinc.comuhplcslab.com

A comparative study on the determination of folates in food matrices using HPLC with fluorescence detection and LC-MS validated the use of external standards for HPLC quantification, showing comparable results to the internal standard method used in the LC-MS analysis. nih.gov

A calibration curve is fundamental to both the external and internal standard methods. jasco-global.comjascoinc.com It is constructed by plotting the response (peak area or peak area ratio) against the concentration of the standard solutions. home.blog The relationship between concentration and response should be linear over the range of concentrations being measured. phytopharmajournal.comshodex.com The International Council for Harmonisation (ICH) guidelines provide methods for determining the limit of detection (LOD) and limit of quantification (LOQ) based on the standard deviation of the response and the slope of the calibration curve. sepscience.com

For instance, a study on flavonoid aglycones in Ginkgo biloba extract developed an HPLC method where the linearity of the calibration curves for quercetin (B1663063), kaempferol, and isorhamnetin (B1672294) was established, demonstrating the method's suitability for quantitative analysis. jfda-online.com Similarly, the quantification of quercetin in plant extracts was achieved using a linear calibration curve over a specific concentration range. phytopharmajournal.com

Table 1: Example of HPLC Calibration Data for this compound Quantification

| Concentration (µg/mL) | Peak Area (Arbitrary Units) |

| 1.0 | 12,500 |

| 2.5 | 31,000 |

| 5.0 | 63,200 |

| 10.0 | 125,800 |

| 25.0 | 315,100 |

This is a hypothetical data table for illustrative purposes.

External and Internal Standard Methods

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Metabolomics

LC-MS/MS combines the separation power of liquid chromatography with the high sensitivity and selectivity of tandem mass spectrometry, making it a premier tool for metabolomics studies. thermofisher.comddtjournal.commdpi.com This technique is particularly useful for analyzing thermally unstable and non-volatile compounds like this compound in complex biological matrices. thermofisher.com

Metabolomics research can be broadly categorized into targeted and untargeted approaches. metabolon.comfrontiersin.org

Targeted Metabolomics: This hypothesis-driven approach focuses on the precise measurement and quantification of a predefined set of known metabolites, such as this compound and other related flavonoids. metabolon.comcreative-proteomics.com It utilizes techniques like multiple reaction monitoring (MRM) to achieve high sensitivity and specificity. metwarebio.commdpi.com Targeted metabolomics is often used to validate findings from untargeted studies or to investigate specific metabolic pathways. metabolon.com

Untargeted Metabolomics: This approach aims to comprehensively analyze all detectable metabolites in a sample, including those that are unknown. creative-proteomics.comnih.gov It is a hypothesis-generating technique used for biomarker discovery and to gain a broader understanding of the metabolic state of an organism. metabolon.comnih.gov While powerful for discovery, identifying all detected compounds remains a significant challenge. nih.gov Widely-targeted metabolomics combines elements of both approaches, using high-resolution mass spectrometry for broad metabolite identification and then targeted analysis for quantification. metwarebio.com

A study on Xenostegia tridentata extract utilized an LC-MS/MS-based metabolomics approach to identify active anti-allergic compounds, showcasing the power of this technique in discovering bioactive metabolites in plant extracts. plos.org

Proper sample preparation is critical for successful LC-MS/MS analysis to remove interferences, concentrate the analytes of interest, and ensure compatibility with the analytical system. opentrons.comucd.ie The complexity of biological and environmental matrices often requires specific extraction and cleanup procedures. mdpi.commdpi.comnih.govpensoft.netoaepublish.commdpi.comrsc.org

Common sample preparation techniques include:

Liquid-Liquid Extraction (LLE): This involves partitioning the analyte between two immiscible liquid phases to separate it from interfering matrix components. opentrons.com

Solid-Phase Extraction (SPE): This technique uses a solid sorbent to selectively retain the analyte while the matrix components are washed away. opentrons.com

Filter Aided Sample Preparation (FASP): This method is particularly useful for removing detergents that can interfere with mass spectrometry. ucd.ie

Derivatization is a chemical modification process that can be employed to improve the physicochemical properties of analytes for LC-MS/MS analysis. ddtjournal.comopentrons.com This can enhance ionization efficiency, improve chromatographic separation, and increase the sensitivity of detection. ddtjournal.comnih.gov For example, derivatization can be used to add a readily ionizable group to a molecule, making it more amenable to electrospray ionization (ESI). ddtjournal.com While not always necessary for flavonoids like this compound which have inherent ionizable groups, it can be a valuable tool for certain applications or for the analysis of other co-occurring metabolites. nih.gov

Targeted and Untargeted Metabolomics Approaches

Immunoaffinity-Based Assays (e.g., ELISA, if applicable)